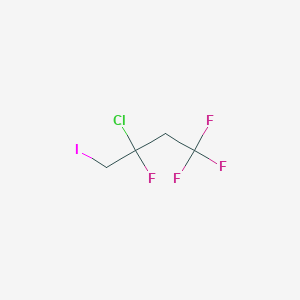

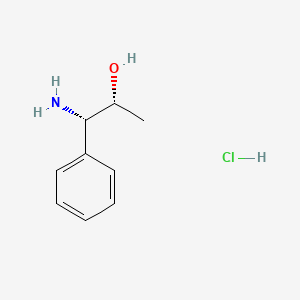

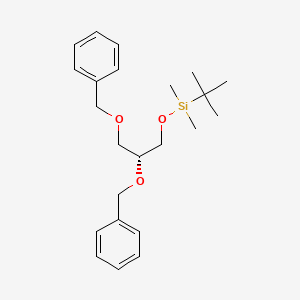

![molecular formula C16H16O5 B6343342 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester CAS No. 1029773-12-3](/img/structure/B6343342.png)

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, commonly known as 2,4-DHPEA-EDA, is a natural phenolic compound found in various plant species. It is a derivative of the benzoic acid and belongs to the class of flavonoids. 2,4-DHPEA-EDA is widely used in the food industry as a preservative, flavoring agent, and antioxidant. It has also been investigated for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities.

科学的研究の応用

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis form a crucial part of the scientific research applications of phenolic compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have focused on the synthesis of various phenolic compounds, including those with dihydroxybenzoic acid derivatives, through methods like condensation, esterification, and annulation. These processes are instrumental in producing esters of substituted monobasic acids and hydroxy esters, which are valuable for their potential applications in materials science and medicinal chemistry. For instance, the synthesis of 2,4- and 2,5-dihydroxybenzamides from their corresponding methyl esters has been analyzed through FT-IR and NMR spectroscopies, highlighting the spectral characteristics and structural similarities to salicylic acid derivatives (M. Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004) [https://consensus.app/papers/ftir-spectroscopic-studies-salicylic-derivatives-takač/ff4cccb4f4b35f7aa4caa0d64ce2d0ea/?utm_source=chatgpt].

Antimicrobial Applications

Phenolic compounds derived from Anabasis aphylla have shown antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and yeast. This research underscores the potential of phenolic compounds, similar in structure to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, as natural antimicrobial agents. These findings could lead to the development of new treatments for plant and animal diseases (H. Du et al., 2009) [https://consensus.app/papers/antimicrobial-phenolic-compounds-anabasis-aphylla-du/8eaaecaa67635e28b170a62021e1341f/?utm_source=chatgpt].

Inhibition of Carbonic Anhydrase Isoforms

Research into the inhibition of mammalian carbonic anhydrase isoforms by phenolic acid alkyl esters reveals another scientific application of compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Such studies have identified compounds with inhibitory activity in the submicromolar range, suggesting their utility in exploring new therapeutic approaches to diseases where carbonic anhydrase isoforms play a role (F. Carta et al., 2013) [https://consensus.app/papers/monodihydroxybenzoic-acid-esters-phenol-pyridinium-carta/126412f1b9f35aab9b149e18e96cb4bd/?utm_source=chatgpt].

作用機序

Target of Action

Similar phenolic compounds have been known to interact with various cellular targets, including enzymes, receptors, and transport proteins .

Mode of Action

It’s known that phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body . They can also interact with cellular targets to modulate their function .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds with higher lipophilicity have been shown to have better passive cellular uptake .

Result of Action

Phenolic compounds are known for their antioxidant properties, and they can protect cells from oxidative stress . They can also modulate the function of various cellular targets, potentially influencing cell proliferation, inflammation, and other cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can influence the stability and activity of similar phenolic compounds .

特性

IUPAC Name |

methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-16(20)15-11(8-13(18)9-14(15)19)5-2-10-3-6-12(17)7-4-10/h3-4,6-9,17-19H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMIKLQBEQDHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

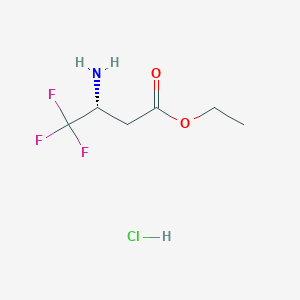

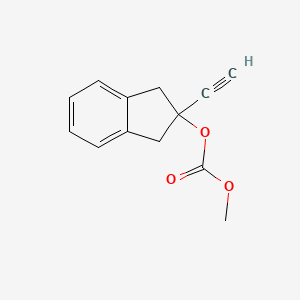

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

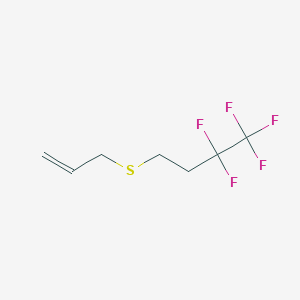

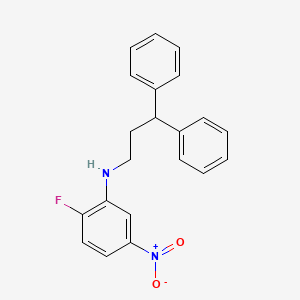

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

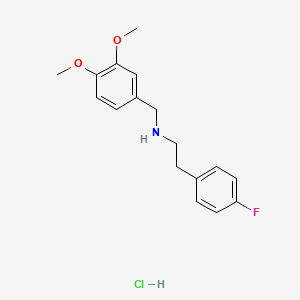

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)